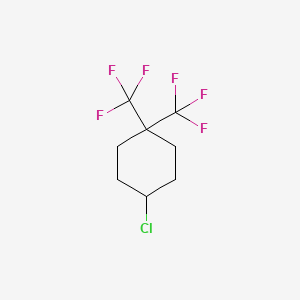![molecular formula C18H17NO5 B14506106 Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid CAS No. 63024-22-6](/img/structure/B14506106.png)
Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a propanedioic acid backbone substituted with an acetylamino group and a biphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Intermediate: The synthesis begins with the preparation of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Acetylamino Group: The biphenyl intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetylamino group.
Formation of Propanedioic Acid Backbone: The final step involves the introduction of the propanedioic acid backbone. This can be achieved through a malonic ester synthesis, where the acetylamino-biphenyl intermediate is reacted with diethyl malonate in the presence of a strong base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the propanedioic acid backbone, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylamino group can yield nitro derivatives, while reduction of the propanedioic acid backbone can produce diols.
科学研究应用
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the biphenyl moiety can interact with hydrophobic regions of proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Propanedioic acid, (acetylamino)-, diethyl ester: This compound shares the propanedioic acid backbone and acetylamino group but lacks the biphenyl moiety.
Malonic acid: A simpler dicarboxylic acid with a similar propanedioic acid structure but without the acetylamino and biphenyl groups.
Uniqueness
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) is unique due to the presence of both the acetylamino group and the biphenyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
63024-22-6 |
|---|---|
分子式 |
C18H17NO5 |
分子量 |
327.3 g/mol |
IUPAC 名称 |
2-acetamido-2-[(4-phenylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C18H17NO5/c1-12(20)19-18(16(21)22,17(23)24)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChI 键 |
YIEGDMGYTHLCGV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


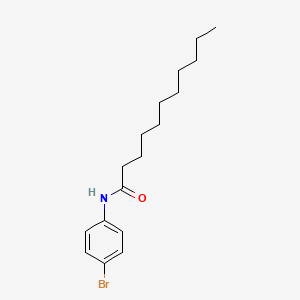
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
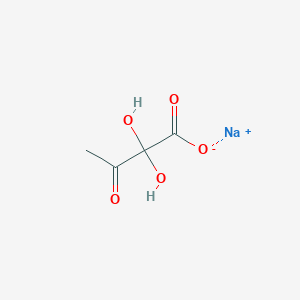
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)

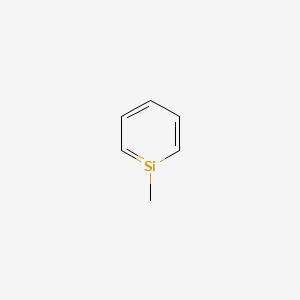
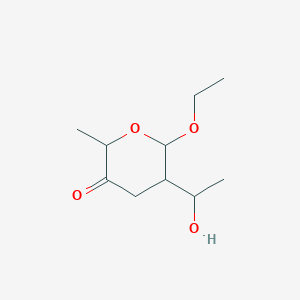
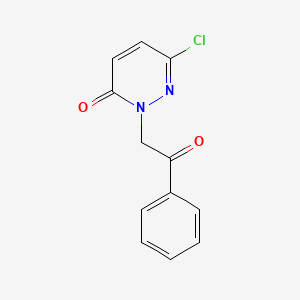

![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
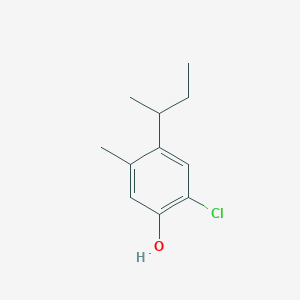
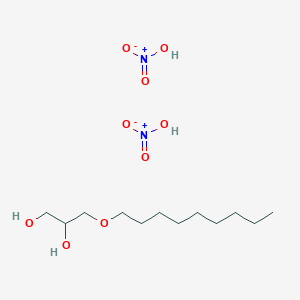
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)
